5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions, including sulfonylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally related compound with potential biological activities.
1,4-Dioxa-8-azaspiro[4.5]decane: Another similar compound used in chemical research.
Uniqueness
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its specific spirocyclic structure and the presence of both sulfur and oxygen atoms within the ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c17-13-15-11-9-10(1-2-12(11)21-13)23(18,19)16-5-3-14(4-6-16)20-7-8-22-14/h1-2,9H,3-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLHPKPVBEKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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